4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid
Overview
Description
The compound "4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid" is a chemical structure that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their diverse biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, and hypnotic activities . They are also studied for their potential cytostatic, antitubercular, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves initial reactions with various organic reagents. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, with the structures confirmed by IR, 1H NMR, MS spectral data, and elemental analysis . Another example is the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using Et3SiH/I2 as a reducing agent .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a thiophene ring with various substitutions. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation with respect to the C2=C3 double bond .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions to form different heterocyclic compounds. Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate was converted with nucleophiles into benzothieno[2,3-d]pyrimidine derivatives and other tricyclic and tetracyclic systems . Additionally, reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with arylidenemalononitriles, acetylenic esters, and ketones led to the formation of various benzothieno[2,3-d]pyrimidine and pyrazolopyranopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often elucidated through spectroscopic methods such as IR, 1H NMR, 13C NMR, and LCMS, which help in characterizing the purity and confirming the molecular structure . The crystal structure analysis also contributes to understanding the stability of these compounds, as evidenced by the presence of intra- and intermolecular hydrogen bonds .
Scientific Research Applications
Synthesis and Characterization
4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid and its derivatives have been synthesized and characterized for various purposes. For instance, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized using a chemoselective method and characterized using techniques such as IR, NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).
Pharmaceutical Research
The derivatives of 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid are extensively studied in pharmaceutical research. For example, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown potential in cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).
Crystal Structure Analysis
Detailed structural analysis of benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, reveals their complex 3D arrangements, which are crucial in understanding their pharmacological activities. The crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid has been determined, providing insights into its chemical properties (Dugarte-Dugarte et al., 2021).
Biological Activity Analysis
Several studies have been conducted to explore the biological activities of benzothiophene derivatives. Compounds like ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been tested for their antimicrobial and anti-inflammatory properties (Narayana et al., 2006).
Molecular Design and Optimization
Research also focuses on molecular design and optimization of benzothiophene derivatives. The synthesis and analysis of pharmacologically activeazomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involve predicting and optimizing synthesis conditions, and developing methods for high-performance liquid chromatography (HPLC) analysis. These processes are vital in the development of new pharmaceutical substances (Chiriapkin et al., 2021).
Exploration of Novel Chemical Reactions
Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate has been used in the synthesis of various novel heterocyclic compounds. These compounds have shown potential hypnotic activity, demonstrating the versatility of benzothiophene derivatives in chemical reactions (Ghorab, Heiba, & El-gawish, 1995).
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNTUDLPJCXPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305873 | |
Record name | 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid | |
CAS RN |
6435-75-2 | |
Record name | 6435-75-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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